5-(4-Pyridyl)dipyrromethane
Overview
Description
5-(4-Pyridyl)dipyrromethane is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. It is a valuable intermediate for the synthesis of asymmetrical trans A2B2 porphyrins, bearing pyridyl functional rings . This compound is also known for its luminescent properties and its role in the synthesis of porphyrins, which are important in various applications such as photosensing materials, catalysts, and sensors .
Mechanism of Action
Target of Action
It is known that 5-(4-pyridyl)dipyrromethane is a valuable intermediate for the synthesis of asymmetrical trans a2b2 porphyrins . Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll .
Mode of Action
It is known that this compound can form both conductive homo-polymers and co-polymers . This suggests that this compound interacts with its targets by forming complex structures, potentially altering their function.
Biochemical Pathways
Given its role in the synthesis of porphyrins, it can be inferred that this compound may influence the pathways associated with these macrocycles, such as heme synthesis and chlorophyll production .
Result of Action
It is known that this compound can form both conductive homo-polymers and co-polymers . This suggests that this compound may influence the electrical properties of the systems in which it is incorporated.
Action Environment
It is known that this compound can be used to synthesize porphyrins , which are sensitive to light and oxygen. Therefore, it is possible that environmental factors such as light and oxygen levels may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole and 4-pyridinecarboxaldehyde. One common method involves stirring a mixture of 4-pyridinecarboxaldehyde (1.9 mL, 20 mmol) and pyrrole (30 mL, 420 mmol) at around 85°C for 12 hours . This reaction yields the desired compound, which can then be purified using various techniques such as chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridyl)dipyrromethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyridyl ring can be replaced with other groups.
Condensation: It is often used in condensation reactions to form larger macrocyclic structures such as porphyrins.
Common Reagents and Conditions
Common reagents used in these reactions include acids (such as hydrochloric acid) for catalyzing condensation reactions, and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and reaction times to ensure the desired transformations.
Major Products
The major products formed from these reactions include various porphyrin derivatives, which are valuable in numerous applications due to their unique optical and electronic properties .
Scientific Research Applications
5-(4-Pyridyl)dipyrromethane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-dipyrromethane: Similar in structure but with a phenyl group instead of a pyridyl group.
Dipyrromethane: The parent compound without any substituents on the pyrrole rings.
Uniqueness
5-(4-Pyridyl)dipyrromethane is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of asymmetrical porphyrins and other complex macrocyclic structures . Its ability to form stable complexes with metals also sets it apart from other dipyrromethane derivatives .
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABFDPAGHDWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442780 | |
Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52073-75-3 | |
Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(4-Pyridyl)dipyrromethane suitable for creating sensors based on cMIPs?
A1: this compound (5-py-DP) exhibits promising characteristics as an electroactive building block for cMIP-based sensors. Research demonstrates its ability to form both conductive homo-polymers and co-polymers. [] This property enables the creation of conductive polymer films with imprinted sites for target molecules.
Q2: Can you elaborate on the interaction between this compound-based cMIPs and target molecules, using salicylic acid as an example?
A2: Studies show that 5-py-DP-based cMIPs can selectively incorporate salicylic acid (SA) into their synthetic pockets. [] This interaction is reversible, indicating the potential for sensor applications. Both voltammetric and piezoelectric investigations confirmed the presence and release of SA within these imprinted sites. Notably, co-polymers of 5-py-DP demonstrated higher sensitivity towards SA compared to homo-polymers. [] This suggests the potential for tailoring sensor sensitivity by adjusting the co-polymer composition.
Q3: Beyond salicylic acid, what other applications are being explored for this compound-based imprinted polymers?
A3: Research explored the use of 5-py-DP in creating photokilling materials. [] By imprinting a photosensitizer, 20-(4-carboxyphenyl)-2,13-dimethyl-3,12-diethyl-[22]pentaphyrin (PCox), onto electropolymerized 5-py-DP films, researchers developed materials with significant photoinduced bactericidal activity against Staphylococcus aureus. [] The 5-py-DP polymer effectively retained PCox, demonstrating its stability and potential in creating reusable antibacterial surfaces.
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